![molecular formula C25H22N2O2 B2823871 1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether CAS No. 866137-71-5](/img/structure/B2823871.png)
1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether” is a complex organic molecule. It contains a quinoline moiety, which is a nitrogenous base with a hetero nucleus . Quinoline derivatives have been used in various fields due to their versatility .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 2-methoxyphenyl group could potentially disrupt the ability of the molecule to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones
This compound could be used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .
Anticancer Activity
Pyrano[3,2-c]quinolone, a structural motif occurring in a number of natural products, has been shown to have important biological activities such as anticancer . Alkaloids zanthosimuline and huajiaosimuline exhibit cytotoxicity against cancer cells, which is considered as potential anticancer agents .
Antibacterial Activity
Pyrano[3,2-c]quinolone also exhibits antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs.
Antimalarial Activity
This compound could be used in the development of antimalarial drugs . Pyrano[3,2-c]quinolone has been shown to have antimalarial properties .
Antiinflammatory Activity
Pyrano[3,2-c]quinolone has been shown to have antiinflammatory properties . This makes it a potential candidate for the development of new antiinflammatory drugs.
Antifungal Activity
Pyrano[3,2-c]quinolone also exhibits antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.
Inhibition of Calcium Signaling
Pyrano[3,2-c]quinolone has been shown to inhibit calcium signaling . This makes it a potential candidate for the development of drugs that regulate calcium signaling.
TNF-α Inhibition
Pyrano[3,2-c]quinolone has been shown to inhibit TNF-α , a cell signaling protein involved in systemic inflammation. This makes it a potential candidate for the development of drugs that regulate TNF-α.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-methyl-6-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-19-15-16-27(21-12-6-7-13-22(21)28-2)25(19)20-11-8-14-23(24(20)26-17)29-18-9-4-3-5-10-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEMLTMWPFKDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

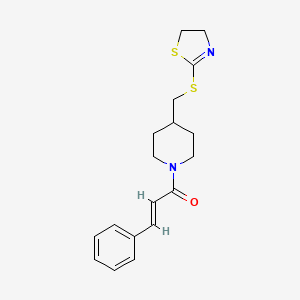
![1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2823790.png)
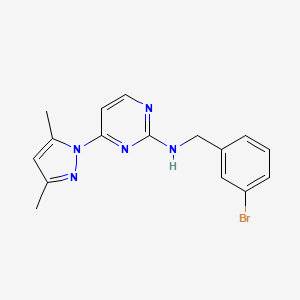
![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823792.png)
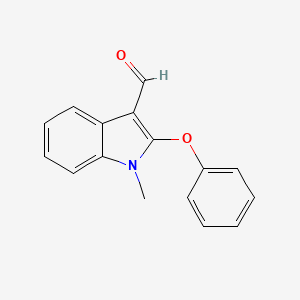
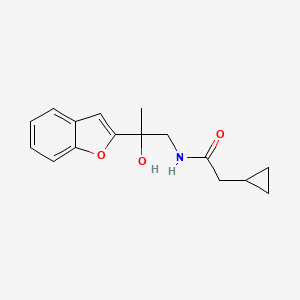
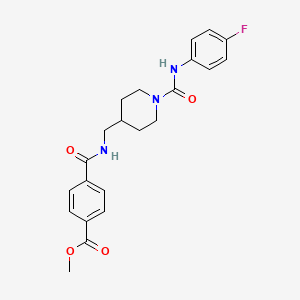
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)
![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)
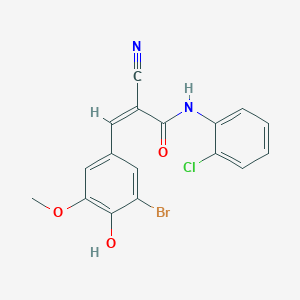
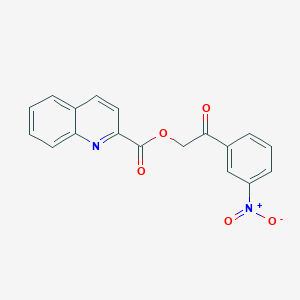
![2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide](/img/structure/B2823810.png)